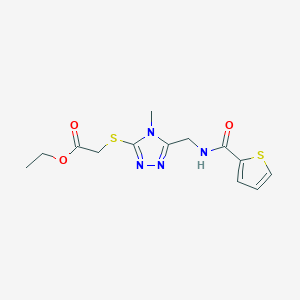![molecular formula C11H21NO2 B3000359 2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine CAS No. 2091748-63-7](/img/structure/B3000359.png)
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine” is a chemical compound with the formula C11H21NO2 and a molecular weight of 199.29 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO2/c12-6-2-10-1-3-11(9-14-10)4-7-13-8-5-11/h10H,1-9,12H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.29 . It is a liquid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a building block for the synthesis of pharmacologically active molecules. Its spirocyclic structure is particularly interesting as it can be a part of rigidified drug-like molecules, which are often explored for their potential to interact with biological targets in a more specific manner .
Organic Synthesis
As an organic synthesis intermediate, “2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine” can be utilized in the construction of complex organic compounds. Its unique structure allows for the introduction of a spirocyclic motif into target molecules, which can significantly alter their chemical properties and reactivity .
Materials Science
In the field of materials science, this compound’s robust framework could be explored for the development of new polymeric materials. The incorporation of spirocyclic structures into polymers can lead to materials with enhanced mechanical strength and thermal stability .
Pharmacology
Pharmacologically, the compound could serve as a scaffold for drug development, especially in the realm of central nervous system (CNS) disorders. Spirocyclic amines have been shown to cross the blood-brain barrier effectively, making them valuable for CNS-targeted therapies .
Biotechnology
Biotechnological applications might include the use of this compound in enzyme inhibition studies. Due to its rigid structure, it could bind to specific pockets within enzymes, potentially inhibiting their activity, which is a common strategy in drug discovery .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be investigated for their ability to bind to pollutants or heavy metals, aiding in the development of new filtration materials or sensors for environmental monitoring .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,9-dioxaspiro[5.5]undecan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-6-2-10-1-3-11(9-14-10)4-7-13-8-5-11/h10H,1-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVNNRZMJCLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B3000290.png)

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)





